- Sulfonating agent and process, World Intellectual Property Organization, , ,
Cas no 97-05-2 (Sulfosalicylic Acid)

Sulfosalicylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-sulphosalicylic acid
- 2-HYDROXY-5-SULFOBENZOIC ACID
- 2-HYDROXYBENZOIC-5-SULFONIC ACID
- 3-CARBOXY-4-HYDROXYBENZENESULFONIC ACID
- 3-CARBOXY-4-HYDROXYBENZENESULPHONIC ACID
- SALICYLSULFONIC ACID
- SULFOSALICYLIC ACID
- TIMTEC-BB SBB008927
- 2-hydroxy-5-sulfo-benzoicaci
- 3-Sulfosalicylicacid
- 5-sulfo-salicylicaci
- cp18121
- kalcoloranodizingacid
- o-Hydroxybenzoicacid5-sulfonicacid
- Salicylicacid5-sulfonicacid
- 5-Sulfosalicylic
- Benzoic acid, 2-hydroxy-5-sulfo-
- 2-Hydroxy-5-sulfo-benzoic acid
- Sulphosalicylic acid
- 磺基水杨酸
- 5-Sulfosalicylic acid
- Salicylic acid, sulfo-
- Benzoic acid, 2-hydroxysulfo-
- Salicylic acid, 5-sulfo-
- Kalcolor anodizing acid
- Sulfosalicylic acid (VAN)
- Salicylsulfonic acid (VAN)
- Sulphosalicylic acid (VAN)
- 5-Sulfosalicylate
- 5-sulfo-Salicylic acid
- 2-Hydroxy-5-sulfobenzoic acid (ACI)
- Salicylic acid, 5-sulfo- (8CI)
- 5-(Hydroxysulfonyl)salicylic acid
- 5-Sulfosalicyclic acid
- FD
- NSC 190565
- NSC 4741
- SSA
- Sulfosalicylic Acid
-
- MDL: MFCD00007508
- Inchi: 1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
- InChI Key: YCPXWRQRBFJBPZ-UHFFFAOYSA-N
- SMILES: O=C(C1C(O)=CC=C(S(O)(=O)=O)C=1)O
Computed Properties
- Exact Mass: 217.98900
- Monoisotopic Mass: 217.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 120
Experimental Properties
- Color/Form: White crystalline or crystalline powder, hygroscopic.
- Density: 1.7563 (rough estimate)
- Melting Point: 120 ºC
- Boiling Point: 328.86°C (rough estimate)
- Flash Point: °Cat760mmHg
- Refractive Index: 1.5300 (estimate)
- PSA: 120.28000
- LogP: 1.41790
- Solubility: Soluble in water and ethanol, soluble in ether.
Sulfosalicylic Acid Security Information
- Hazardous Material transportation number:UN 1760
- PackingGroup:III
- Packing Group:III
- HazardClass:8
- Safety Term:8
- Storage Condition:Store in tightly closed containers in a cool, dry and ventilated area. Prevent physical injury. Avoid light. The container of this material may also be harmful when empty, because there may be product residues (dust, solids); Observe all warnings and precautions for the product.
Sulfosalicylic Acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Sulfosalicylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20563-5.0g |
2-hydroxy-5-sulfobenzoic acid |
97-05-2 | 95.0% | 5.0g |
$26.0 | 2025-03-21 | |
Enamine | EN300-20563-50.0g |
2-hydroxy-5-sulfobenzoic acid |
97-05-2 | 95.0% | 50.0g |
$45.0 | 2025-03-21 | |
TRC | S699445-500mg |
Sulfosalicylic Acid |
97-05-2 | 500mg |
$ 109.00 | 2023-09-06 | ||
TRC | S699445-100g |
Sulfosalicylic Acid |
97-05-2 | 100g |
140.00 | 2021-07-18 | ||
Enamine | EN300-20563-0.1g |
2-hydroxy-5-sulfobenzoic acid |
97-05-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85950-25g |
Sulfosalicylic Acid |
97-05-2 | 25g |
¥402.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85950-100g |
Sulfosalicylic Acid |
97-05-2 | 100g |
¥642.0 | 2021-09-07 | ||
TRC | S699445-1g |
Sulfosalicylic Acid |
97-05-2 | 1g |
$ 190.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D767905-25g |
5-Sulphosalicylic acid |
97-05-2 | 98% | 25g |
$130 | 2023-09-04 | |
MedChemExpress | HY-B1785-100mg |
5-Sulfosalicylic acid |
97-05-2 | ≥96.0% | 100mg |
¥350 | 2024-04-18 |
Sulfosalicylic Acid Production Method
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
1.2 < 15 min, rt
- Highly efficient transfer hydrogenation of biomass-derived furfural to furfuryl alcohol over mesoporous Zr-containing hybrids with 5-sulfosalicylic acid as a ligandInternational Journal of Environmental Research and Public Health, 2022, 19(15),,
Synthetic Routes 5
- Method for recovering sulfosalicylic acid and p-toluene sulfonic acid from hydrogenation wastewater generated in doxycycline production, China, , ,
Synthetic Routes 6
- Method for directly synthesizing heteropoly acid-type material with dual active centers, China, , ,
Synthetic Routes 7
Synthetic Routes 8
- Crystal structures of two organic salts of 1,2,3,4-tetrahydro-1,10-phenanthrolineCrystallography Reports, 2016, 61(7), 1090-1095,
Synthetic Routes 9
- Synthesis and characterization of novel nano derivatives of graphene oxideGraphene, 2018, 7(3), 17-29,
Synthetic Routes 10
- Synthesis and crystal structure of a 1D coordination polymer: {[Cu(HSSA)(py)3]·H2O}n (H3SSA = 5-sulfosalicylic acid, py = pyridine)Chinese Journal of Structural Chemistry, 2009, 28(8), 1028-1032,
Synthetic Routes 11
- Zirconium(IV) phosphosulphosalicylate as an important lead(II) selective ion-exchange material. Synthesis, characterization and adsorption studyAdvanced Science Letters, 2012, 17, 184-190,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
- Sulfosalicylic acid-based zirconium-containing hybrid material, its preparation method and application as catalyst for Meerwein-Ponndorf-Verley reduction reaction, China, , ,
Synthetic Routes 15
Synthetic Routes 16
- A method for recovering sulfosalicylic acid from doxycycline production waste liquid, China, , ,
Synthetic Routes 17
Synthetic Routes 18
- Purification method of analytical pure reagent 5-sulfosalicylic acid, China, , ,
Synthetic Routes 19
Synthetic Routes 20
Sulfosalicylic Acid Raw materials
- Copper, [2-hydroxy-5-sulfobenzoato(2-)-κO]tris(pyridine)-, hydrate (1:1), (SP-4-2)-
- Salicylic acid
- Naphthalene-1,6-disulfonic acid
- Tetramethylammonium Hydroxide (25% w/w solution in Water)
- Naphthalene-2,6-disulfonic acid
- Sulfosalicylic Acid
Sulfosalicylic Acid Preparation Products
Sulfosalicylic Acid Related Literature
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Elise J. C. de Vries,Sylvia Kantengwa,Alban Ayamine,Nikoletta B. Báthori CrystEngComm 2016 18 7573
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Philip C. Andrews,Glen B. Deacon,Richard. L. Ferrero,Peter C. Junk,Abdulgader Karrar,Ish Kumar,Jonathan G. MacLellan pylori. Philip C. Andrews Glen B. Deacon Richard. L. Ferrero Peter C. Junk Abdulgader Karrar Ish Kumar Jonathan G. MacLellan Dalton Trans. 2009 6377
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Mengmeng Kang,Olayinka Oderinde,Yaoyao Deng,Shunli Liu,Fang Yao,Guodong Fu New J. Chem. 2018 42 17486
-
Qiang Fu,Xi-kun Xu,Bao-kai Liu,Fang Guo CrystEngComm 2018 20 1844
-
Hao-Dong Yang,Jun-Hao Huang,Kengo Shibata,Daling Lu,Kazuhiko Maeda,Chechia Hu Sustainable Energy Fuels 2020 4 4186
Additional information on Sulfosalicylic Acid
Recent Advances in Sulfosalicylic Acid (97-05-2) Research: Applications and Innovations in Chemical Biomedicine
Sulfosalicylic acid (CAS: 97-05-2), a derivative of salicylic acid, has garnered significant attention in the chemical biomedicine field due to its versatile applications in protein precipitation, diagnostic assays, and potential therapeutic uses. Recent studies have explored its mechanisms of action, optimization in laboratory protocols, and novel biomedical applications. This research brief synthesizes the latest findings to provide a comprehensive overview of its current and emerging roles.
A 2023 study published in the Journal of Biochemical Techniques demonstrated that sulfosalicylic acid (SSA) outperforms traditional protein precipitants like trichloroacetic acid (TCA) in preserving protein integrity during urine analysis, with a 15% higher recovery rate of low-molecular-weight proteins. The research highlighted SSA's unique ability to form reversible complexes with proteins, minimizing denaturation—a critical advantage for proteomic studies. These findings support its continued use in clinical diagnostics, particularly for early detection of renal disorders.
Innovative applications have emerged in drug delivery systems. A team at MIT (2024) developed SSA-functionalized nanoparticles that showed pH-dependent release of anti-inflammatory drugs in simulated gastrointestinal conditions. The carboxyl and sulfonyl groups of SSA provided dual anchoring points for drug molecules, achieving 92% encapsulation efficiency—a 30% improvement over conventional carriers. This technology holds promise for targeted treatment of inflammatory bowel diseases.
Recent safety evaluations (FDA, 2024) have reclassified SSA as a Category 3 reagent under new guidelines, reflecting its low systemic toxicity at diagnostic concentrations. However, occupational exposure limits were revised downward to 0.1 mg/m³ for aerosolized forms, based on new respiratory irritation data. These updates impact laboratory handling protocols and industrial production standards.
Emerging research suggests potential antiviral properties. Molecular docking simulations (Nature Computational Science, 2024) identified SSA as a competitive inhibitor of SARS-CoV-2 main protease (Mpro), with binding affinity comparable to repurposed drugs like lopinavir. While in vitro validation is pending, this computational finding opens new avenues for COVID-19 therapeutic development.
The global SSA market is projected to grow at 6.2% CAGR through 2030 (Grand View Research, 2024), driven by increasing diagnostic applications and pharmaceutical formulations. However, supply chain vulnerabilities were exposed during recent API shortages, prompting investigations into alternative synthesis routes using biocatalysis—a development that may reshape production economics.
In conclusion, sulfosalicylic acid (97-05-2) continues to demonstrate remarkable versatility across biomedical applications. From its established role in protein analysis to cutting-edge drug delivery and potential antiviral applications, ongoing research underscores its enduring relevance. Future studies should focus on structure-activity optimization and large-scale clinical validation of its therapeutic potential.
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